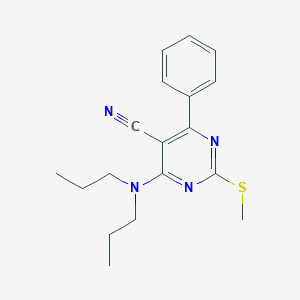
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, also known as DMPP, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been used to study the effects of nAChR activation on various physiological and biochemical processes.
Mecanismo De Acción
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile acts as a potent agonist of nAChRs, specifically the α7 and α4β2 subtypes. It binds to the orthosteric site of the receptor and causes a conformational change that leads to the opening of the ion channel. This results in the influx of positively charged ions, such as calcium and sodium, which leads to depolarization of the cell membrane and the initiation of an action potential.
Biochemical and Physiological Effects:
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognition, improve memory, and increase attention. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has also been shown to have analgesic and anti-inflammatory effects. In addition, 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has several advantages for lab experiments. It is a potent and selective agonist of nAChRs, which allows for precise control over receptor activation. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is also stable and easy to handle, which makes it a convenient tool for studying nAChRs. However, 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has some limitations. It has a short half-life, which limits its duration of action. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is also not selective for specific nAChR subtypes, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research involving 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile. One area of interest is the role of nAChRs in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been shown to improve cognitive function in animal models of these diseases, and further research could lead to the development of novel therapies. Another area of interest is the development of more selective nAChR agonists that could be used to target specific subtypes of the receptor. This could lead to the development of more effective therapies for various disorders, such as addiction and pain.
Métodos De Síntesis
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile can be synthesized by reacting 2-bromo-4'-methylthioacetophenone with dipropylamine and potassium cyanide in the presence of a palladium catalyst. The reaction yields 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile as a white crystalline solid with a melting point of 152-153°C. The purity of 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile can be confirmed by HPLC analysis.
Aplicaciones Científicas De Investigación
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been extensively used in scientific research to study the effects of nAChR activation on various physiological and biochemical processes. It has been used to investigate the role of nAChRs in memory, learning, attention, and addiction. 4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has also been used to study the effects of nAChR activation on neurotransmitter release, synaptic plasticity, and neuronal excitability.
Propiedades
Nombre del producto |
4-(Dipropylamino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile |
|---|---|
Fórmula molecular |
C18H22N4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
4-(dipropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H22N4S/c1-4-11-22(12-5-2)17-15(13-19)16(20-18(21-17)23-3)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
Clave InChI |
UAADRCDASGTCAF-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
SMILES canónico |
CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
